(2-Propoxybenzyl)hydrazine hydrochloride
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Overview
Description
(2-Propoxybenzyl)hydrazine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a hydrazine group attached to a benzyl ring substituted with a propoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2-propoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the desired hydrazine derivative . The general reaction conditions include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Propoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert it to simpler hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Conditions: Reactions are typically carried out at room temperature to reflux conditions.
Major Products
The major products formed from these reactions include various hydrazones, azines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Propoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (2-Propoxybenzyl)hydrazine hydrochloride involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. These interactions can disrupt normal cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Phenylhydrazine: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Isoniazid: An antibiotic used to treat tuberculosis.
Uniqueness
(2-Propoxybenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its solubility and reactivity compared to other hydrazine derivatives .
Properties
IUPAC Name |
(2-propoxyphenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-7-13-10-6-4-3-5-9(10)8-12-11;/h3-6,12H,2,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKHVWGIFLRMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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